molecular formula C22H21N3O3 B2435581 (E)-3-(4-methoxyphenyl)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2210242-58-1

(E)-3-(4-methoxyphenyl)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2435581
CAS No.: 2210242-58-1
M. Wt: 375.428
InChI Key: ZEKHUGPDKHVVRK-DHZHZOJOSA-N
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Description

(E)-3-(4-methoxyphenyl)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methoxyphenyl)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the pyrrolidine ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Attachment of the quinoxaline moiety: The quinoxaline group can be introduced via nucleophilic substitution reactions.

    Formation of the enone structure: The final step involves the formation of the enone structure through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methoxyphenyl)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone structure to an alcohol.

    Substitution: The methoxy group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-methoxyphenyl)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its interactions with biological targets could provide insights into new therapeutic agents.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of (E)-3-(4-methoxyphenyl)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Binding to enzymes or receptors: The compound might inhibit or activate specific enzymes or receptors, leading to biological effects.

    Modulation of signaling pathways: It could influence cellular signaling pathways, affecting processes like cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-methoxyphenyl)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one: shares structural similarities with other enone-containing compounds and quinoxaline derivatives.

    Quinoxaline derivatives: These compounds are known for their diverse biological activities and are used in various pharmaceutical applications.

    Enone-containing compounds: Enones are versatile intermediates in organic synthesis and are found in many natural products and pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides opportunities for further modification and optimization in various research fields.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-27-17-9-6-16(7-10-17)8-11-22(26)25-13-12-18(15-25)28-21-14-23-19-4-2-3-5-20(19)24-21/h2-11,14,18H,12-13,15H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKHUGPDKHVVRK-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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